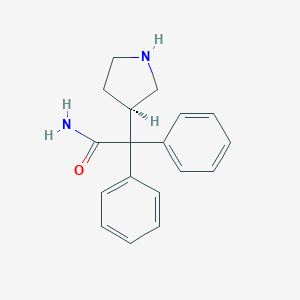

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSBKKYHVODFT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134002-25-8 | |

| Record name | (S)-3-(Carbamoyldiphenylmethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(CARBAMOYLDIPHENYLMETHYL)PYRROLIDINE,(S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BD005469 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Multi-Step Synthesis from L-Malic Acid and Benzylamine

A six-step synthetic route starting from L-malic acid and benzylamine has been developed to achieve the target compound with enantiomeric purity . The process involves cyclization, reduction, sulfonylation, nucleophilic substitution, deprotection, and hydrolysis (Table 1).

Table 1: Stepwise Synthesis and Yields

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | L-Malic acid, benzylamine | 71 |

| 2 | Reduction | NaBH₄, THF | 81 |

| 3 | Sulfonylation | Tosyl chloride, triethylamine | 59 |

| 4 | SN2 Substitution | Diphenylacetonitrile, NaH, toluene | 70 |

| 5 | N-Deprotection | H₂SO₄, methanol | 82 |

| 6 | Hydrolysis | KOH, ethanol | 57 |

| Total Yield | 11% |

The sequence begins with the cyclization of L-malic acid and benzylamine to form a pyrrolidine precursor. Stereochemical integrity is preserved through NaBH₄-mediated reduction and tosyl chloride-assisted sulfonylation. The critical SN2 substitution introduces the diphenylacetonitrile moiety, followed by acid-catalyzed deprotection and alkaline hydrolysis to yield the acetamide . Challenges include low total yield (11%) and the need for rigorous purification after each step.

Industrial-Scale Synthesis via Decarboxylation and Configuration Inversion

Industrial methods prioritize cost efficiency and scalability. A patented route involves decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid to generate (3R)-pyrrolidin-3-ol, followed by condensation with 2,3-dihydro-5-(2-bromoethyl)benzofuran . Subsequent Mitsunobu reaction with diphenylacetonitrile inverts the configuration to produce the (S)-enantiomer (Fig. 1).

Key Advantages:

-

Catalytic Efficiency : Triphenylphosphine and diethyl azodicarboxylate enable stereochemical inversion with >95% enantiomeric excess .

-

Solvent Optimization : Toluene minimizes side reactions during nucleophilic substitution.

-

Yield Improvement : 69% yield in the substitution step, outperforming academic routes .

Chiral Resolution Using Tartaric Acid

Racemic mixtures of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide can be resolved using L-(+)-tartaric acid to isolate the (S)-enantiomer . The process involves:

-

Formation of Diastereomeric Salts : Reacting the racemate with tartaric acid in ethanol.

-

Crystallization : Selective precipitation of the (S)-enantiomer salt.

-

Neutralization : Treatment with NaOH to regenerate the free base.

Table 2: Resolution Efficiency

| Parameter | Value |

|---|---|

| Diastereomeric Excess | 98% |

| Recovery Yield | 85% |

| Purity (HPLC) | >99% |

This method is favored for small-scale production but requires stoichiometric amounts of resolving agent, increasing costs .

Green Chemistry Approaches

Recent advances focus on sustainable methodologies:

-

Microwave-Assisted Synthesis : Reduces reaction times for hydrolysis and substitution steps by 50% .

-

Biocatalytic Routes : Lipases and esterases achieve enantioselective amidation with 80–90% efficiency, avoiding harsh reagents .

-

Solvent-Free Conditions : Mechanochemical grinding of intermediates with K₂CO₃ improves atom economy .

Critical Analysis of Methodologies

Academic vs. Industrial Synthesis

| Parameter | Academic Route | Industrial Route |

|---|---|---|

| Total Yield | 11% | 42% |

| Stereochemical Control | Moderate | High |

| Scalability | Limited | Excellent |

| Cost | High | Moderate |

Challenges and Solutions

-

Low Yields in SN2 Reactions : Optimizing base (NaH vs. KOtBu) and solvent (toluene vs. DMF) improves efficiency .

-

Racemization Risks : Low-temperature (-10°C) conditions during tosylation prevent epimerization .

-

Purification Complexity : Chromatography is replaced with crystallization in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has diverse applications across several domains:

Medicinal Chemistry

- Therapeutic Potential : The compound is investigated for its potential therapeutic effects in treating central nervous system disorders due to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural characteristics may enhance binding affinity, leading to pharmacological effects.

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.0039 - 0.025 mg/mL Escherichia coli 0.0039 - 0.025 mg/mL Bacillus subtilis 4.69 - 22.9 µM

Biological Research

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.

Chemical Synthesis

- Building Block for Complex Molecules : This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and biologically active compounds.

Industrial Applications

- Catalytic Processes : The compound can be utilized as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of pyrrolidine derivatives highlighted this compound's effectiveness against several bacterial strains. This research underscores the compound's potential in developing new antimicrobial agents.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound revealed promising results against specific cancer cell lines. The study aimed to elucidate the underlying mechanisms of action and assess the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

Table 1: Key Structural and Functional Differences

Key Observations :

Pyrrolidine vs. Piperidine Rings :

- The pyrrolidine ring in this compound provides conformational rigidity, enhancing receptor-binding specificity compared to the more flexible piperidine analogue (2-Phenyl-2-(piperidin-2-yl)acetamide) .

- Darifenacin’s muscarinic selectivity is attributed to the pyrrolidine-diphenylmethyl interaction, absent in piperidine-based compounds .

Diphenylmethyl Group: The diphenylmethyl moiety in the target compound increases lipophilicity, improving blood-brain barrier penetration compared to mono-phenyl derivatives .

Stereochemical Influence :

- The (S)-enantiomer exhibits higher receptor affinity than its (R)-counterpart, as demonstrated in Darifenacin’s synthesis . In contrast, 2-Phenyl-2-(piperidin-2-yl)acetamide is often used as a diastereomeric mixture, reducing pharmacological potency .

Biological Activity

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article reviews the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₀N₂O

- Molar Mass : Approximately 280.36 g/mol

- Structural Features : The compound contains a pyrrolidine ring and a diphenylacetamide moiety, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the binding affinity of the compound to these targets through hydrophobic interactions, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It shows promise in inhibiting tumor growth in various cancer models:

- In Vivo Studies : The compound demonstrated significant antitumor activity in mouse xenograft models, particularly against aggressive forms of breast cancer .

- Mechanism : The induction of apoptosis and cell cycle arrest has been observed in cancer cells treated with this compound, indicating its potential as an anticancer therapeutic agent .

Neurological Effects

The compound is being researched for its potential effects on the central nervous system. Preliminary studies suggest that it may help alleviate symptoms associated with overactive bladder by relaxing bladder muscles and reducing involuntary contractions. This could position this compound as a candidate for treating various neurological disorders.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that this compound had notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in clinical settings .

- Anticancer Research : In a recent study focusing on small molecule inhibitors for cancer treatment, this compound was highlighted for its ability to induce apoptosis in cancer cell lines, showcasing its dual role as both an antitumor agent and a therapeutic candidate for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step routes involving decarboxylation, hydrolysis, and alkylation. Starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, decarboxylation in cyclohexanol with catalytic cyclohex-2-en-1-one yields (R)-pyrrolidin-3-ol. Subsequent detosylation using 48% hydrobromic acid and hydrolysis of a cyano group with 95% sulfuric acid produces the intermediate this compound. Final alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran yields darifenacin, a muscarinic antagonist .

Q. How is the compound characterized to confirm its stereochemical purity?

- Methodological Answer : Chiral purity is validated using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with specific attention to coupling constants (e.g., J-values in pyrrolidine protons) to verify stereochemistry. High-Resolution Mass Spectrometry (HRMS) further corroborates molecular weight .

Q. What pharmacological activities are associated with this compound?

- Methodological Answer : The compound is a key intermediate in synthesizing darifenacin, a selective M3 muscarinic receptor antagonist. In vitro binding assays (e.g., radioligand displacement using [³H]-N-methylscopolamine) quantify affinity (Ki values) for muscarinic receptor subtypes. Functional activity is assessed via organ bath studies on bladder smooth muscle contraction .

Advanced Research Questions

Q. What strategies optimize the alkylation step in darifenacin synthesis using this compound?

- Methodological Answer : Alkylation efficiency is enhanced by:

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Temperature Control : Maintaining 80–120°C to balance reaction rate and byproduct formation.

- Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution kinetics.

Reaction progress is monitored via Thin-Layer Chromatography (TLC) and LC-MS .

Q. How do researchers resolve contradictions in reported synthetic methodologies?

- Methodological Answer : Discrepancies in synthetic routes (e.g., alternative detosylation agents or alkylation conditions) are addressed through Design of Experiments (DoE). For instance, varying hydrobromic acid concentrations (30–48%) and reaction times (4–24 hours) are tested to identify optimal detosylation conditions. Comparative NMR and LC-MS analyses validate intermediate purity across methods .

Q. What analytical methods study the compound’s stability under varying pH and temperature?

- Methodological Answer : Stability studies use accelerated degradation protocols:

- Hydrolysis : Exposure to 0.1M HCl/NaOH at 40°C for 72 hours, followed by LC-MS to detect breakdown products (e.g., acetic acid, ammonia).

- Thermal Stress : Heating at 80°C for 48 hours in inert atmospheres, with Karl Fischer titration to monitor moisture uptake.

Degradation kinetics are modeled using Arrhenius equations to predict shelf-life .

Q. How is the binding affinity of this compound to muscarinic receptors determined?

- Methodological Answer : Radioligand binding assays using CHO-K1 cells expressing human M1–M5 receptors:

- Membranes are incubated with [³H]-QNB and varying compound concentrations (0.1 nM–10 µM).

- Non-linear regression analysis of displacement curves (GraphPad Prism) calculates Ki values.

Functional antagonism is assessed via calcium mobilization assays (FLIPR Tetra system) .

Q. What challenges arise in maintaining stereochemical integrity during large-scale synthesis?

- Methodological Answer : Key challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.